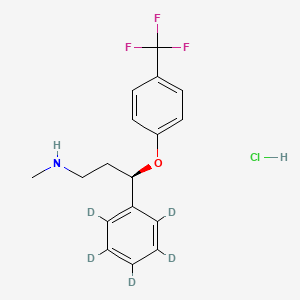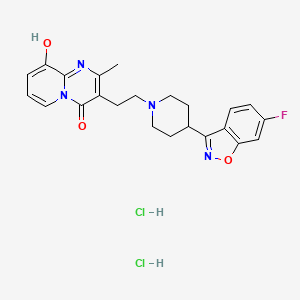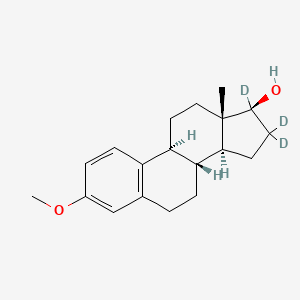
(R)-Fluoxetine-d5 Hydrochloride
Vue d'ensemble
Description
®-Fluoxetine-d5 Hydrochloride is a deuterated form of ®-Fluoxetine Hydrochloride, which is a selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fluoxetine, a well-known antidepressant. The deuterium atoms in ®-Fluoxetine-d5 Hydrochloride replace hydrogen atoms, providing a useful tool for tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fluoxetine-d5 Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the fluoxetine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Resolution: Separation of the ®-enantiomer from the racemic mixture. This is typically done using chiral chromatography or crystallization techniques.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Fluoxetine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in high-pressure reactors.
Automated Resolution: Employing automated chromatography systems for efficient separation of the ®-enantiomer.
Salt Formation: Large-scale conversion to the hydrochloride salt using industrial-grade hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fluoxetine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of fluoxetine N-oxide.
Reduction: Formation of desmethylfluoxetine.
Substitution: Formation of fluoxetine derivatives with different substituents.
Applications De Recherche Scientifique
®-Fluoxetine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of fluoxetine.
Biology: Investigating the effects of fluoxetine on cellular processes and neurotransmitter levels.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of fluoxetine in clinical studies.
Industry: Developing new formulations and delivery methods for fluoxetine.
Mécanisme D'action
®-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved are primarily related to serotonin signaling and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Fluoxetine Hydrochloride: The (S)-enantiomer of fluoxetine, which also acts as an SSRI but with different pharmacokinetic properties.
Desmethylfluoxetine: A major metabolite of fluoxetine with similar but less potent SSRI activity.
Norfluoxetine: Another metabolite with SSRI activity.
Uniqueness
®-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The ®-enantiomer also has distinct pharmacokinetic properties compared to the (S)-enantiomer, making it valuable for enantiomer-specific research.
Propriétés
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217764-54-9 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

